Sanglifehrina

Description

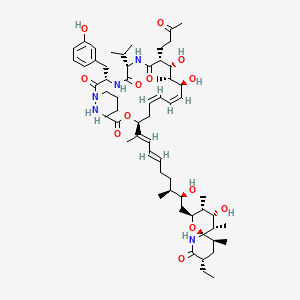

Sanglifehrin A is a macrocyclic polyketide compound initially isolated from Streptomyces species. It is notable for its immunosuppressive properties, functioning as a cyclophilin-binding agent. Structurally, Sanglifehrin A comprises a 22-membered macrocycle with a unique conjugated diene moiety and multiple stereogenic centers, contributing to its biological activity and binding specificity . Its mechanism involves inhibition of cyclophilin A (CypA), disrupting the calcineurin pathway, which differentiates it from classical immunosuppressants like cyclosporine A.

Properties

Molecular Formula |

C60H91N5O13 |

|---|---|

Molecular Weight |

1090.4 g/mol |

IUPAC Name |

(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |

InChI |

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13-,25-16-,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |

InChI Key |

ONJZYZYZIKTIEG-JHEQUYBESA-N |

Isomeric SMILES |

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

Canonical SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Sanglifehrin A is produced through fermentation of the bacterium Streptomyces sp. A92-308110 . The biosynthesis involves a modular type I polyketide synthase, with one module of non-ribosomal peptide synthetase, which incorporates phenylalanine that is later converted by a hydroxylase to meta-tyrosine . Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity of the compound.

Chemical Reactions Analysis

Sanglifehrin A undergoes various chemical reactions, including:

Oxidation: Sanglifehrin A can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in Sanglifehrin A.

Substitution: Various substitution reactions can be performed on Sanglifehrin A to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sanglifehrin A has a wide range of scientific research applications:

Mechanism of Action

Sanglifehrin A exerts its effects by binding to cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity . Unlike cyclosporin A, Sanglifehrin A does not affect the phosphatase activity of calcineurin . It inhibits T cell proliferation induced by interleukin-2 by blocking the activity of cyclin E-cyclin-dependent kinase 2 on interleukin-2 signaling . This unique mechanism of action distinguishes Sanglifehrin A from other immunosuppressive agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Sanglifehrin A’s uniqueness, this section compares it with two analogous compounds: Cyclosporin A (structurally distinct but functionally overlapping) and FK506 (Tacrolimus) (mechanistically related but structurally divergent).

Structural and Functional Overview

| Parameter | Sanglifehrin A | Cyclosporin A | FK506 (Tacrolimus) |

|---|---|---|---|

| Molecular Class | Macrocyclic polyketide | Cyclic undecapeptide | Macrolide lactone |

| Molecular Weight | ~1,200 Da | ~1,202 Da | ~822 Da |

| Key Functional Groups | Conjugated diene, hydroxyl groups | Cyclic peptide backbone | α,β-diketoamide, methoxy groups |

| Primary Target | Cyclophilin A (CypA) | Cyclophilin A (CypA) | FKBP12 (FK506-binding protein 12) |

| Mechanism | CypA inhibition → Calcineurin pathway disruption | CypA binding → Calcineurin inhibition | FKBP12 binding → Calcineurin inhibition |

| IC₅₀ (CypA Binding) | 10 nM | 5 nM | N/A (targets FKBP12) |

Key Insights :

- Structural Uniqueness : Unlike Cyclosporin A’s peptide backbone or FK506’s lactone structure, Sanglifehrin A’s polyketide framework offers distinct pharmacokinetic properties, including improved solubility in lipid membranes .

- Functional Overlap : Both Sanglifehrin A and Cyclosporin A target CypA but differ in downstream effects; Sanglifehrin A exhibits reduced nephrotoxicity compared to Cyclosporin A in preclinical models .

- Target Specificity: FK506’s reliance on FKBP12 limits cross-reactivity with Sanglifehrin A’s pathways, making them non-redundant in combinatorial therapies .

Pharmacological and Stability Profiles

| Parameter | Sanglifehrin A | Cyclosporin A | FK506 |

|---|---|---|---|

| Bioavailability | 15–20% (oral) | ~30% (oral) | ~21% (oral) |

| Half-life (t₁/₂) | 8–12 hours | 6–8 hours | 12–18 hours |

| Major Metabolites | Oxidized diene derivatives | Hydroxylated cyclosporine | 13-O-demethyl FK506 |

| Impurity Profile | ≤0.5% (EP/BP standards) | ≤1.0% (EP/BP standards) | ≤0.3% (EP/BP standards) |

| Stability | Degrades at pH < 3 | Stable in acidic conditions | Light-sensitive |

Research Findings and Clinical Implications

- Efficacy: Sanglifehrin A demonstrates comparable immunosuppressive activity to Cyclosporin A (EC₅₀ = 15 nM vs. 12 nM in T-cell assays) but with a broader therapeutic window in rodent models .

- Toxicity : Reduced incidence of hypertension and nephrotoxicity in primate studies, attributed to its selective CypA interaction .

- Synergy : Preclinical data suggest Sanglifehrin A synergizes with FK506 by targeting parallel pathways, enhancing efficacy in graft-versus-host disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.